![molecular formula C7H10N2OS2 B12519299 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B12519299.png)
2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Métodos De Preparación
The synthesis of 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide typically involves the reaction of 4,5-dimethylthiazole-2-thiol with chloroacetamide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the C-2 position of the thiazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as piperidine, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiazole derivatives .
Aplicaciones Científicas De Investigación
2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, the compound can induce oxidative stress in cancer cells, contributing to its anticancer properties .
Comparación Con Compuestos Similares
Similar compounds to 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide include:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of the sulfanylacetamide group, which may confer distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C7H10N2OS2 |
|---|---|
Peso molecular |
202.3 g/mol |
Nombre IUPAC |
2-[(4,5-dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C7H10N2OS2/c1-4-5(2)12-7(9-4)11-3-6(8)10/h3H2,1-2H3,(H2,8,10) |
Clave InChI |
SJDRJJKOMSDVAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)SCC(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519221.png)
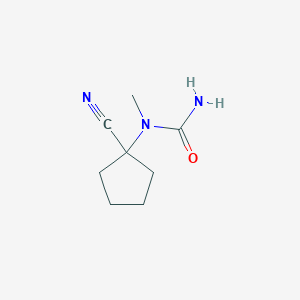
![Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-](/img/structure/B12519237.png)
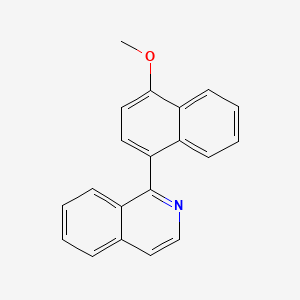
![Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)
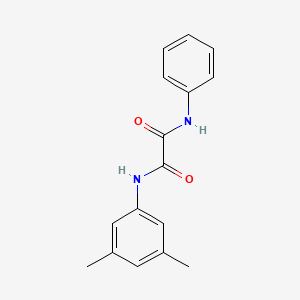
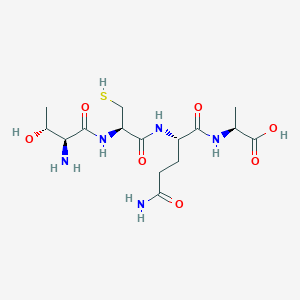
![N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12519271.png)
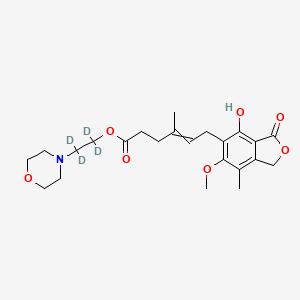
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B12519283.png)
![(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid](/img/structure/B12519291.png)
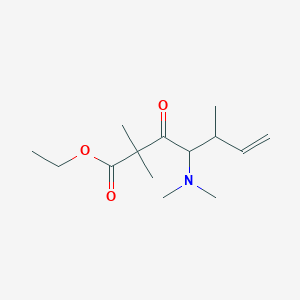
![8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12519305.png)
